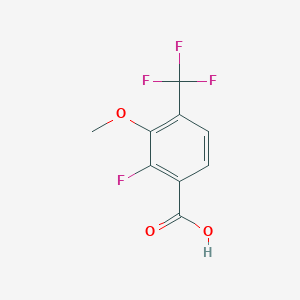

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

Description

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by three distinct substituents: a fluorine atom at position 2, a methoxy group at position 3, and a trifluoromethyl group at position 4. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H6F4O3/c1-16-7-5(9(11,12)13)3-2-4(6(7)10)8(14)15/h2-3H,1H3,(H,14,15) |

InChI Key |

OXYXTEXYEBKUKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of pharmaceuticals and as a probe for studying biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence its solubility and bioavailability .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Acidity : The trifluoromethyl group at position 4 in the target compound increases acidity compared to analogs lacking CF₃ (e.g., 4-Fluoro-3-methoxybenzoic acid, CAS 82846-18-2 ). However, hydroxyl-containing analogs (e.g., 4-Hydroxy-3-(trifluoromethyl)benzoic acid) exhibit even higher acidity due to the -OH group .

- Solubility: The methoxy group in the target compound improves solubility in polar aprotic solvents compared to non-methoxy analogs like 2-Fluoro-4-(trifluoromethyl)benzoic acid .

- Synthetic Challenges : Steric hindrance from the 3-methoxy and 4-CF₃ groups complicates electrophilic substitution reactions, requiring tailored catalysts or protecting group strategies .

Physical and Chemical Properties

- Melting Points: Fluorinated benzoic acids generally exhibit higher melting points than non-fluorinated analogs. For example, 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) has a melting point of ~150–155°C, while the target compound’s melting point is estimated to be higher (~180–190°C) due to additional methoxy group interactions .

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. The target compound’s logP is predicted to be ~2.5–3.0, comparable to 4-Methoxy-3-(trifluoromethyl)benzoic acid .

Biological Activity

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities. The molecular formula is C10H8F4O2, with a molecular weight of approximately 208.11 g/mol.

Chemical Structure and Properties

The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its activity in drug design and development. The methoxy group further contributes to the compound's reactivity and potential interactions with enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4O2 |

| Molecular Weight | 208.11 g/mol |

| Functional Groups | Fluoro, Methoxy, Trifluoromethyl |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities that can be categorized into several areas:

Enzyme Inhibition

The compound has shown potential in modulating enzymatic activity. For instance, studies have demonstrated its ability to inhibit specific kinases involved in cellular signaling pathways. The trifluoromethyl group significantly enhances binding affinity to these targets, which can lead to therapeutic applications in diseases such as cancer.

Case Studies

- Kinase Inhibition : In a study evaluating the structure-activity relationship (SAR) of related compounds, it was found that the introduction of the trifluoromethyl group substantially increased potency against certain kinases compared to non-fluorinated analogs. For example, modifications leading to a 50-fold increase in potency against GRK2 were observed when fluorine was introduced at strategic positions on the aromatic ring .

- Microtubule Destabilization : Another study highlighted the compound's capability to act as a microtubule-destabilizing agent at concentrations around 20 µM, indicating its potential role in cancer treatment by disrupting cellular division processes .

Cytotoxicity and Apoptosis Induction

The compound has been tested for cytotoxic effects on various cancer cell lines. In vitro studies revealed that it could induce apoptosis in breast cancer MDA-MB-231 cells at micromolar concentrations, enhancing caspase-3 activity significantly . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | C9H5F4O2 | 0.91 |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | C9H5F4O2 | 0.93 |

| 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | C9H5F4O2 | 0.90 |

These comparisons illustrate that while similar compounds exhibit biological activity, the specific arrangement of functional groups in this compound provides distinct advantages in terms of reactivity and target interaction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzoic acid core. For example, trifluoromethylation via electrophilic substitution (e.g., using CF₃Cu or CF₃I under radical conditions) precedes methoxy and fluorine introduction. Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect reaction efficiency. Polar aprotic solvents enhance solubility of intermediates, while controlled stepwise addition minimizes side reactions like over-fluorination .

- Optimization : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate high-purity product .

Q. How do substituents (fluoro, methoxy, trifluoromethyl) influence the acidity of the benzoic acid moiety?

- Methodology : Acidity (pKa) is measured via potentiometric titration in aqueous or mixed solvents. The electron-withdrawing trifluoromethyl group at the para position lowers pKa (e.g., p-(trifluoromethyl)benzoic acid has pKa ~3.6 vs. 4.19 for unsubstituted benzoic acid). The meta-fluoro and ortho-methoxy groups further modulate acidity through inductive and resonance effects. Comparative studies using analogs (e.g., 4-hydroxy-2-(trifluoromethyl)benzoic acid) reveal substituent positional effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹⁹F NMR : Assign signals based on coupling patterns (e.g., methoxy protons at ~3.9 ppm; trifluoromethyl as a singlet near -60 ppm in ¹⁹F NMR).

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and trifluoromethyl (C-F stretches ~1100–1200 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ ion for C₁₀H₇F₄O₃⁻ at m/z 267.03) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELXL (v.2018/3) refines bond lengths and angles. For example, the trifluoromethyl group’s rotational disorder in the crystal lattice can be modeled with split positions. High-resolution data (≤0.8 Å) and twinning analysis (via PLATON) address challenges in complex fluorinated structures .

- Case Study : A study on 4-(3-chloro-4-fluorophenyl)benzoic acid revealed intermolecular hydrogen bonding between carboxylic groups, stabilizing the crystal packing .

Q. What strategies mitigate conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodology :

- Controlled Assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and replicate experiments to address variability.

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylation of methoxy group) that may skew bioactivity results.

- Computational Modeling : Docking studies (AutoDock Vina) correlate substituent electronic profiles (Hammett σ values) with target binding (e.g., COX-2 inhibition) .

Q. How can this compound serve as a precursor in synthesizing fluorinated pharmaceuticals?

- Methodology :

- Coupling Reactions : Amide formation via EDC/HOBt activates the carboxylic acid for conjugation with amines (e.g., antidiabetic drug intermediates).

- Functionalization : Directed ortho-metalation (using LDA) introduces additional substituents for diversification. For example, Suzuki-Miyaura coupling with aryl boronic acids generates biaryl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.